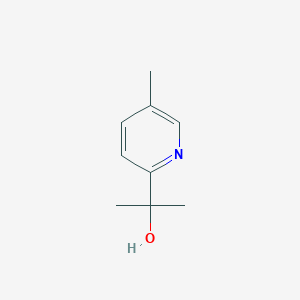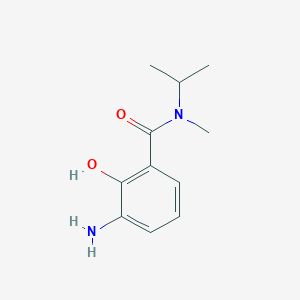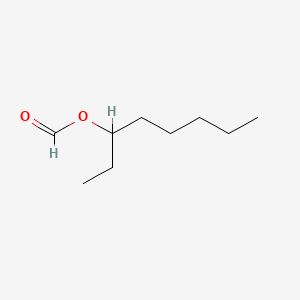
Octan-3-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octyl formate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Octyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-octyl formate is primarily located in the membrane (predicted from logP). 3-Octyl formate has a fruity, green, and vegetable taste.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Organic Chemistry
Octan-3-yl formate-related compounds are utilized in the synthesis of complex organic structures. For instance, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, significant in natural products and biologically active compounds, leverages the complex structural features and enantioselectivity control inherent in these compounds (Wang et al., 2021).
Advancements in Fuel Technology
Research on octane numbers in fuels, a key characteristic of spark-ignition fuels like gasoline, has shown that additives related to octan-3-yl formate can improve fuel efficiency. The study of functionalized carbon nanotubes, which react with chemicals including octan-3-yl formate derivatives, demonstrates their potential in increasing the octane number of gasoline (Safari Kish et al., 2010).
Chemical Synthesis and Molecular Motion
In the field of molecular chemistry, studies have explored the rotational barriers and motion of molecules with structures similar to octan-3-yl formate. For example, research on molecules like bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyne reveals insights into the synchronous motion and activation energies of molecular rotors, which could have implications for the design of dynamic molecular systems (Lemouchi et al., 2013).
Plant Biology and Volatile Compounds
In plant biology, studies have found that compounds structurally related to octan-3-yl formate play a role in the emission of volatile organic compounds in response to environmental stimuli. For example, research on the liverwort Marchantia polymorpha showed that it emits C8 volatiles, such as 1-octen-3-ol and octan-3-one, upon mechanical wounding, indicating the role of these compounds in plant defense and communication (Kihara et al., 2014).
Eigenschaften
CAS-Nummer |
84434-65-1 |
|---|---|
Produktname |
Octan-3-yl formate |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
octan-3-yl formate |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
PPJCPDSDDKESKL-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)OC=O |
Kanonische SMILES |
CCCCCC(CC)OC=O |
Dichte |
0.865-0.875 |
Andere CAS-Nummern |
84434-65-1 |
Physikalische Beschreibung |
Colourless liquid; Minty, spicy, herb-like aroma with fruity undertones |
Löslichkeit |
Soluble in fats and oils; insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



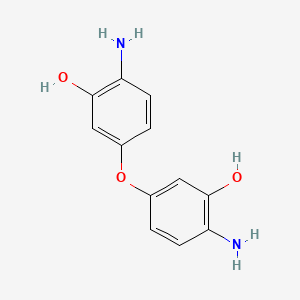
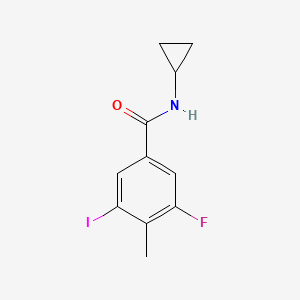
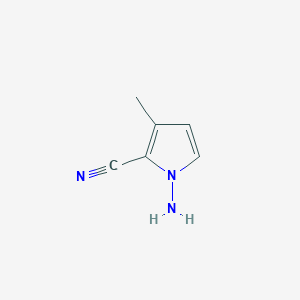
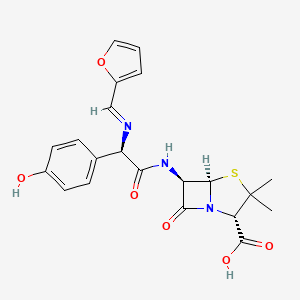
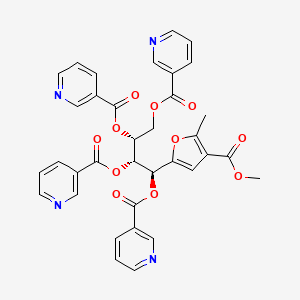
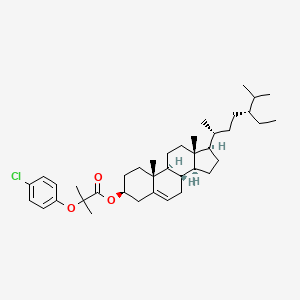
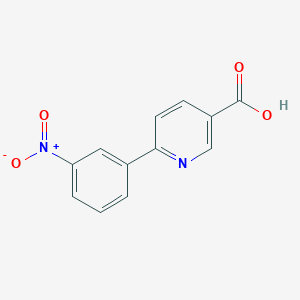
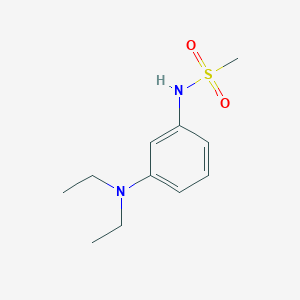
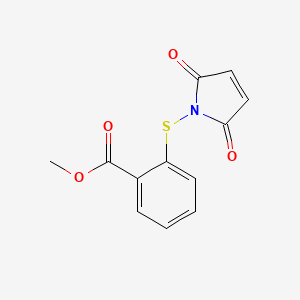
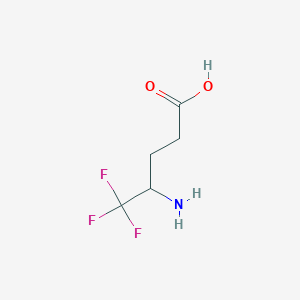
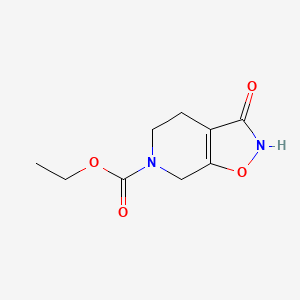
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)
